molecular formula C17H16ClFN6O B2581996 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(2-chloro-6-fluorophenyl)acetamide CAS No. 2034230-91-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B2581996
CAS No.: 2034230-91-4
M. Wt: 374.8
InChI Key: XAYNEWSBIWBPDY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyrrolidine ring and a 2-chloro-6-fluorophenylacetamide group. The 2-chloro-6-fluorophenyl group enhances lipophilicity and may influence receptor binding through halogen bonding. Such structural features suggest applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, though specific therapeutic targets require further validation .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN6O/c18-13-2-1-3-14(19)12(13)8-17(26)21-11-6-7-24(9-11)16-5-4-15-22-20-10-25(15)23-16/h1-5,10-11H,6-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYNEWSBIWBPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=C(C=CC=C2Cl)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(2-chloro-6-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C17H18ClF N6O
Molecular Weight 370.43 g/mol
IUPAC Name This compound
CAS Number Not specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in tumor growth and fibrosis.

Key Findings:

  • Kinase Inhibition : Similar compounds have shown potent inhibition of TGF-β type I receptor kinase (ALK5), which is critical in cancer progression and fibrosis. For instance, a related triazole compound exhibited an IC50 value of 0.013 μM against ALK5 .
  • Selectivity : The selectivity profile for the target kinases indicates that such compounds can be designed to minimize off-target effects while maximizing therapeutic efficacy.

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. For example:

  • A triazole derivative demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 27.3 μM to 43.4 μM .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Triazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies

  • Study on Triazole Derivatives : A study published in PMC highlighted the synthesis and biological evaluation of triazole derivatives, including those similar to this compound. It was found that these compounds exhibited promising anticancer activity against specific cell lines with well-defined IC50 values .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of similar compounds. For instance, compounds with triazole moieties were tested for oral bioavailability and systemic exposure, revealing favorable pharmacokinetic profiles that support their potential use in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Compound Name / ID Core Structure Substituents Key Features Biological Activity
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - Pyrrolidin-3-yl
- 2-(2-chloro-6-fluorophenyl)acetamide
- Rigid triazolopyridazine core
- Moderate lipophilicity (Cl/F substituents)
- Potential for CNS penetration
Hypothesized kinase inhibition (inferred from structural analogs)
Compound 115C [1,2,4]Triazolo[4,3-a]pyridine - 3-Amino-5-chloro
- 3,3-Dimethylbut-1-ynyl
- Difluorophenyl-cyclopropa/cyclopenta system
- Bulky substituents increase steric hindrance
- High lipophilicity (logP >4)
- Enhanced metabolic stability (fluorination)
Reported as a kinase inhibitor (e.g., JAK/STAT pathway) with nM affinity
IQ-type Heterocyclic Amines Imidazoquinoline - Methyl/aryl groups - Carcinogenic (IARC 2A)
- Formed in processed meats
- High mutagenicity
Carcinogenicity linked to DNA adduct formation

Key Comparisons:

Core Heterocycle: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from 115C’s [1,2,4]triazolo[4,3-a]pyridine in nitrogen positioning, altering electronic properties and hydrogen-bonding capacity. This may impact target selectivity .

Substituent Effects :

  • The 2-chloro-6-fluorophenyl group in the target compound balances lipophilicity and polarity (Cl: +0.71, F: +0.43 substituent constants), favoring membrane permeability over 115C’s highly fluorinated cyclopropa/cyclopenta system, which may prolong half-life but limit solubility .
  • In contrast, IQ-type amines lack halogen substituents, relying on methyl/aryl groups for mutagenicity, which correlates with higher metabolic activation risks .

Pharmacokinetic and Safety Profiles: The pyrrolidine in the target compound may enhance solubility (cLogP ~2.5) compared to 115C (cLogP ~4.2), though this requires experimental validation. Fluorine and chlorine in the target compound likely reduce oxidative metabolism (CYP3A4/2D6), a critical advantage over non-halogenated analogs prone to rapid clearance . IQ-type amines exhibit significant carcinogenicity due to metabolic activation to DNA-reactive species, a risk mitigated in the target compound by halogenation and lack of planar aromatic systems .

Research Findings and Data

In Vitro Activity (Hypothetical Projections)

Parameter Target Compound Compound 115C IQ-type Amines
Kinase Inhibition (IC₅₀) ~100 nM (est.) 5–20 nM N/A
Metabolic Stability (t₁/₂) >60 min (human liver microsomes) >120 min <10 min
Mutagenicity (Ames Test) Negative (predicted) Negative Positive

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